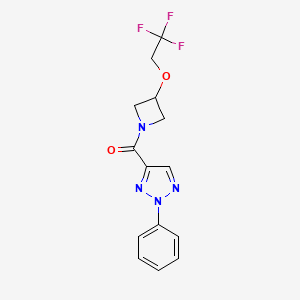![molecular formula C20H22N6O3 B2387102 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021061-73-3](/img/structure/B2387102.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The compound is part of a series that incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition .
Synthesis Analysis
The compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The compound incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure is critical for FLT3 and CDK inhibition . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The compound exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis
The compound is a derivative of 1-H-pyrazole-3-carboxamide . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Aplicaciones Científicas De Investigación
Antioxidant Properties
Some of these compounds possess antioxidative properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Further research could explore their potential in health and disease prevention .
Effects on Cell Cycle
Characterizing the effects of these compounds on the cell cycle could provide insights into their potential as anticancer agents or regulators of cell proliferation.
Mecanismo De Acción
Target of Action
It’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It’s known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . The compound might interact with its targets, leading to changes in their function and subsequent effects on cellular processes.
Biochemical Pathways
Given the known targets of similar compounds, it’s likely that the compound affects pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound might have antioxidative and antibacterial properties, and it may affect the cell cycle .
Propiedades
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-20(17-12-28-15-5-1-2-6-16(15)29-17)21-7-10-26-19-14(11-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11,13,17H,3-4,7-10,12H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSSYEOZMCLZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)
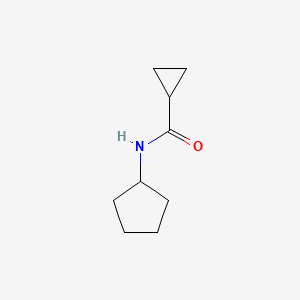
![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)
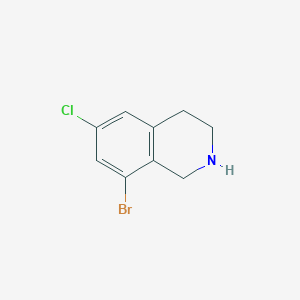

![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)
![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)
![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)
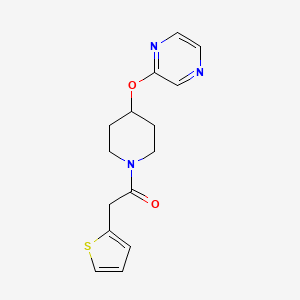
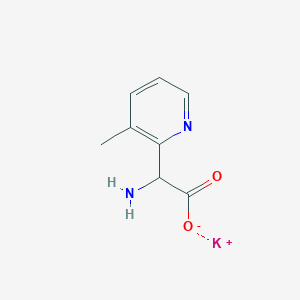
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2387038.png)
![N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide](/img/structure/B2387039.png)
![5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2387040.png)
